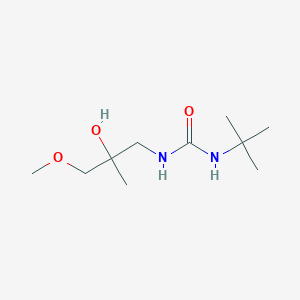

1-(Tert-butyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Tert-butyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as THMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. THMU has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry

1-(Tert-butyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea and its derivatives have been explored for their potential in medicinal chemistry. Studies have focused on the synthesis of novel urea compounds, evaluating their biological activities such as antiarrhythmic and hypotensive properties. For instance, compounds similar to the target molecule exhibited significant hypotensive action and comparable antiarrhythmic activity to established drugs like Propranolol (Chalina, Staneva, & Chakarova, 1998).

Pharmacological Effects

The pharmacological effects of related compounds have been examined, particularly in the context of myocardial infarction. Studies have shown that certain derivatives can act as free radical scavengers, potentially reducing myocardial infarct size in animal models (Hashimoto et al., 2001). This suggests a role for these compounds in protecting heart tissue from oxidative stress and injury.

Chemical Synthesis and Reactions

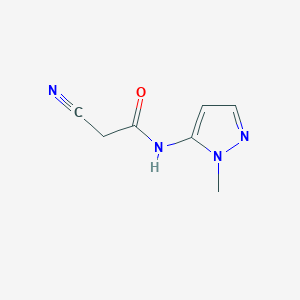

The chemical synthesis and reactivity of related urea compounds have been widely studied. For example, the synthesis of jenamidines A1/A2 involved the use of tert-butyl acetate and cyanamide methyl ester, leading to the formation of vinylogous urea compounds. These synthetic pathways offer insights into the versatility of urea derivatives in organic synthesis (Snider & Duvall, 2005).

Environmental and Soil Chemistry

In environmental and soil chemistry, derivatives of tert-butyl urea have been examined for their effects on enzymatic activities and nitrification processes. Research indicates that certain quinoid and phenolic compounds can inhibit urease activity and nitrification, impacting the mineralization of urea nitrogen in soils (Mishra, Flaig, & Soechtig, 1980). This highlights the potential environmental impact of urea derivatives and their role in agricultural practices.

Analytical Chemistry

In analytical chemistry, urea derivatives have been utilized in the development of chromatographic methods for the quantitative determination of various metabolites. The use of tert-butyldimethylsilyl derivatives in gas chromatography demonstrates the application of urea compounds in enhancing analytical techniques (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Eigenschaften

IUPAC Name |

1-tert-butyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O3/c1-9(2,3)12-8(13)11-6-10(4,14)7-15-5/h14H,6-7H2,1-5H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGTVJCIIAMVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCC(C)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)

![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)

![N-(4-methylbenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512420.png)

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2512422.png)

![6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid](/img/structure/B2512430.png)

![4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2512432.png)